alpha-Arbutin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Skin Lightening and Depigmentation:

Alpha-Arbutin is a naturally occurring compound found in various plants, including bearberry and blueberry. Its primary scientific research focus centers on its potential as a skin lightening and depigmentation agent. Studies suggest that alpha-arbutin acts by inhibiting tyrosinase, an enzyme crucial for melanin production in the skin. This inhibition can help reduce hyperpigmentation, age spots, and freckles [].

Several in vitro and in vivo studies support this claim. For instance, a study published in the International Journal of Molecular Sciences demonstrated that alpha-arbutin effectively decreased melanin content and tyrosinase activity in cultured human melanoma cells []. Additionally, an in vivo study on 80 women found that an emulsion containing 1% alpha-arbutin resulted in a faster and more pronounced skin lightening effect compared to other single components at the same concentration [].

Antioxidant Properties:

Beyond its depigmenting effects, research suggests that alpha-arbutin also possesses antioxidant properties. These properties might contribute to wound healing and overall skin health. A study published in the National Institutes of Health's website found that alpha-arbutin enhanced wound healing in human dermal fibroblasts by lowering ROS (reactive oxygen species) and upregulating the insulin/IGF-1 pathway [].

Other Potential Applications:

While the majority of research focuses on alpha-arbutin's effects on skin, some studies explore its potential applications in other areas. A review published in the National Institutes of Health's website suggests that arbutin, including alpha-arbutin, might be beneficial in treating various diseases like central nervous system disorders, osteoporosis, and diabetes, but further research is needed to confirm these potential benefits [].

- The safety and efficacy of alpha-arbutin can vary depending on the specific application and formulation.

- More research is needed to fully understand its long-term effects and potential interactions with other medications or supplements.

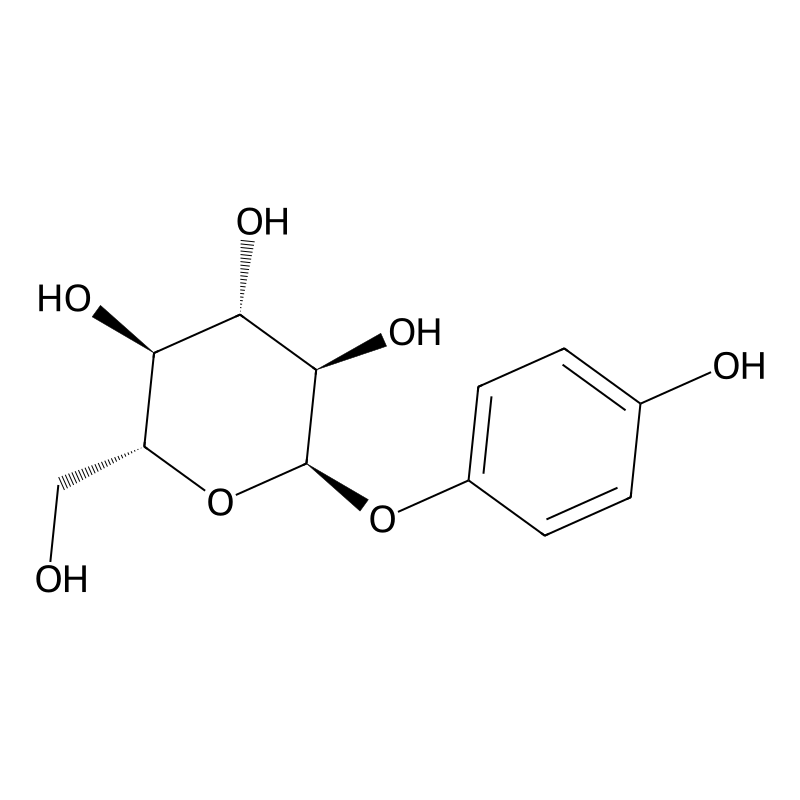

Alpha-Arbutin is a glycosylated derivative of hydroquinone, characterized by an α-glucosyl bond. It is a white crystalline powder that is soluble in water and has gained popularity in cosmetic formulations due to its skin-lightening properties. Unlike its β-anomer counterpart, α-arbutin exhibits enhanced stability and efficacy in inhibiting melanin synthesis. It is primarily derived from the bearberry plant (Arctostaphylos uva-ursi) but can also be synthesized through various chemical methods .

The primary mechanism of action of alpha-arbutin involves its conversion to hydroquinone in the skin. Hydroquinone acts by inhibiting the enzyme tyrosinase, which is a key player in melanin production. By reducing melanin formation, alpha-arbutin helps lighten hyperpigmentation and even out skin tone [].

- Irritation: In rare cases, alpha-arbutin may cause skin irritation, particularly at higher concentrations.

- Ochronosis: Long-term use of high-dose hydroquinone has been linked to ochronosis, a condition characterized by blue-black pigmentation on the face. As alpha-arbutin converts to hydroquinone, there's a theoretical risk of ochronosis with prolonged use of high-concentration alpha-arbutin products.

Alpha-Arbutin functions primarily as a competitive inhibitor of the enzyme tyrosinase, crucial for melanin production. The inhibition occurs at the L-tyrosine binding site of the enzyme, preventing the conversion of L-tyrosine into L-DOPA and subsequently into melanin. Studies indicate that α-arbutin can significantly reduce melanin synthesis in human melanoma cells in a concentration-dependent manner . Additionally, α-arbutin undergoes hydrolysis in acidic conditions to yield hydroquinone and glucose, further influencing its biological activity .

Alpha-Arbutin exhibits notable biological activities, particularly its ability to inhibit melanogenesis. It has been shown to reduce melanin production in various cell types, including human keratinocytes and melanoma cells. In vitro studies reveal that α-arbutin can inhibit UV-induced activation of nuclear factor-kappaB in human keratinocytes, suggesting its potential protective effects against UV radiation-induced skin damage . Furthermore, it has demonstrated antioxidant properties by reducing reactive oxygen species levels during melanogenesis .

The synthesis of α-arbutin can be achieved through several methods:

- Enzymatic Synthesis: Utilizing transglycosylation enzymes to catalyze the formation of α-glucosyl bonds from hydroquinone and glucose.

- Chemical Synthesis: Involves reactions such as the coupling of acetobromoglucose with hydroquinone under alkaline conditions or via Lewis acid catalysis, yielding both α- and β-arbutin .

- Extraction: Although less common for large-scale production, α-arbutin can be extracted from natural sources like bearberry leaves.

Alpha-Arbutin is predominantly used in cosmetic products aimed at skin lightening and hyperpigmentation treatment. Its applications include:

- Skin Lightening Agents: Reducing dark spots and uneven skin tone.

- Anti-Aging Products: Due to its antioxidant properties.

- Sunscreens: As an adjunct ingredient to mitigate UV-induced pigmentation .

Research indicates that α-arbutin interacts with various cellular pathways involved in melanogenesis. It acts on tyrosinase without significantly altering its mRNA expression levels, indicating a direct enzymatic inhibition mechanism rather than transcriptional regulation . Moreover, α-arbutin has been shown to enhance the effects of other skin-lightening agents when used in combination, making it a valuable component in multi-ingredient formulations .

Several compounds share structural similarities with alpha-arbutin, each exhibiting unique characteristics:

| Compound | Structure Type | Melanogenesis Inhibition | Stability | Unique Feature |

|---|---|---|---|---|

| Beta-Arbutin | Hydroquinone Glycoside | Moderate | Less stable than α | More commonly found in nature |

| Hydroquinone | Phenolic Compound | Strong | Sensitive to light | Potent but controversial due to toxicity |

| Kojic Acid | Natural Product | Strong | Stable | Derived from fungi; also an antioxidant |

| Licorice Extract | Natural Product | Moderate | Stable | Contains glabridin which inhibits tyrosinase |

Alpha-arbutin stands out due to its superior stability compared to beta-arbutin and hydroquinone while providing effective inhibition of melanin synthesis without significant cytotoxicity .

The journey of alpha-arbutin discovery traces back to early 20th-century chemical synthesis efforts, with foundational work by C. Mannich in 1912 who first achieved the synthesis of arbutin through a multi-step glucose-based process. However, this initial approach resulted in poor overall yields despite establishing purification protocols for the compound. The precise structural characterization of arbutin was not completed until the latter half of the 20th century, culminating in comprehensive analyses using Nuclear Magnetic Resonance, Infrared, and UV/Vis spectroscopic measurements, along with circular dichroism data and X-ray structure determination.

The development of alpha-arbutin as a distinct entity from naturally occurring β-arbutin represents a significant milestone in synthetic biochemistry. Unlike β-arbutin, which can be extracted from natural sources such as bearberry plants (Arctostaphylos uva-ursi), alpha-arbutin does not occur naturally and must be produced through synthetic or biotechnological processes. The commercial development of alpha-arbutin gained momentum in 2002 when it began being sold worldwide as a skin-lightening cosmetic ingredient, with Ezaki Glico Co., Ltd. establishing the first industrial production process using their proprietary transglycosylation enzyme.

The historical significance of alpha-arbutin extends beyond its cosmetic applications. The compound emerged during a period when the cosmetic industry was seeking safer alternatives to hydroquinone, which despite its effectiveness as a skin-lightening agent, carried concerns regarding skin sensitization, melanocytotoxicity from oxidative byproducts, and the risk of exogenous ochronosis. Alpha-arbutin's development addressed these safety concerns while maintaining therapeutic efficacy.

Significance in Biochemical Research

Alpha-arbutin has established substantial significance in biochemical research, particularly in melanogenesis studies and enzyme inhibition mechanisms. The compound's primary biochemical importance lies in its function as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Research has demonstrated that alpha-arbutin exhibits dual mechanisms of action, affecting both monophenolase and diphenolase activities of tyrosinase, though with different outcomes for each enzymatic pathway.

The biochemical research surrounding alpha-arbutin has revealed its superior inhibitory properties compared to related compounds. Studies have shown that alpha-arbutin demonstrates an IC50 value of 1.0 mMol for human tyrosinase inhibition, compared to 9.0 mMol for β-arbutin, indicating nine times greater potency. This enhanced efficacy has been attributed to the compound's perfect affinity to the active site of tyrosinase, as demonstrated through density functional theory-optimized structures and electrostatic potential calculations.

Beyond tyrosinase inhibition, alpha-arbutin research has expanded into broader applications including antioxidant activity assessments and studies of its function as an attenuator of LPS-induced lung injury via the Sirt1/Nrf2/NF-kBp65 pathway. These investigations have broadened the understanding of alpha-arbutin's biological activities beyond skin lightening applications, suggesting potential therapeutic applications in inflammatory conditions.

The compound's significance in biotechnological research has grown substantially with the development of enzymatic production methods. Recent advances include the creation of whole-cell biocatalytic systems using engineered Escherichia coli strains that can produce alpha-arbutin directly from benzene through cascade reactions, achieving yields of 80-83%. These biotechnological developments represent important steps toward sustainable and environmentally friendly production methods.

Classification and Nomenclature

Alpha-arbutin belongs to the chemical class of glycosylated hydroquinones, specifically classified as a hydroquinone β-D-glucopyranoside with an α-anomer configuration. The compound's systematic name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol, reflecting its complex stereochemical structure. Alternative nomenclature includes 4-hydroxyphenyl alpha-D-glucopyranoside and α-D-glucopyranoside, 4-hydroxyphenyl.

The molecular formula of alpha-arbutin is C₁₂H₁₆O₇ with a molecular weight of 272.25 g/mol. The compound is assigned CAS number 84380-01-8, which distinguishes it from other arbutin isomers and related compounds. In regulatory contexts, alpha-arbutin is recognized under various identifiers including DrugBank accession number DB14109 and PubChem CID 158637.

The structural classification of alpha-arbutin emphasizes its relationship to both glucose and hydroquinone moieties. The compound features a glucose molecule bound to hydroquinone through an α-glucosyl bond, which differentiates it from β-arbutin that contains a β-glucosyl bond. This stereochemical difference is crucial for the compound's enhanced biological activity and stability characteristics.

In terms of pharmaceutical classification, alpha-arbutin is categorized as both an approved and experimental small molecule according to DrugBank classifications. The compound falls under the broader category of cosmetic and pharmaceutical ingredients used for dermatological applications, specifically for hyperpigmentation treatment and skin lightening purposes.

Stereochemical Differences

Alpha-arbutin and beta-arbutin represent two distinct stereoisomeric forms of the same fundamental molecular structure, differing primarily in their anomeric configuration at the C1 carbon of the glucose moiety. The key stereochemical distinction lies in the spatial orientation of the hydroxyl group attached to the anomeric carbon [1] [2] [3].

Alpha-arbutin exhibits an alpha configuration where the hydroxyl group at the anomeric carbon adopts an axial position, pointing upward from the ring plane [1] [4]. This configuration results in an R stereochemical designation at the anomeric carbon according to Cahn-Ingold-Prelog priority rules [5]. The alpha anomeric form is thermodynamically less stable due to the higher energy axial positioning of the hydroxyl group, which experiences greater steric interactions [3] [6].

In contrast, beta-arbutin displays a beta configuration with the anomeric hydroxyl group in an equatorial position, lying within the ring plane [7] [8]. This arrangement corresponds to an S configuration at the anomeric carbon and represents the more thermodynamically stable form due to reduced steric hindrance [7] [3]. The equatorial positioning minimizes unfavorable interactions and allows for optimal spatial arrangement within the glucose ring system [9].

The stereochemical differences extend beyond mere spatial orientation to encompass fundamental molecular recognition properties. Alpha-arbutin demonstrates reduced recognition by human enzymatic systems compared to beta-arbutin, attributed to the axial hydroxyl configuration that presents a less favorable binding geometry for enzyme active sites [9] [10]. This differential recognition pattern has significant implications for metabolic stability and duration of biological action [3] [11].

Anomeric Configuration Analysis

The anomeric configuration represents the most critical structural determinant distinguishing alpha-arbutin from beta-arbutin, with profound implications for their respective biological activities and physicochemical properties [1] [2] [3].

Alpha-arbutin possesses a specific rotation of +174° to +186° (c=1, water), indicative of its dextrorotatory nature [1] [12]. The positive optical rotation reflects the alpha anomeric configuration and the overall three-dimensional arrangement of the molecule [5]. This optical activity serves as a definitive identifier for distinguishing alpha-arbutin from its beta counterpart in analytical applications [6].

Beta-arbutin exhibits a negative specific rotation ranging from -64° to -65.5° (c=3-4, water), demonstrating its levorotatory character [7] [8]. The negative optical rotation is characteristic of the beta anomeric configuration and provides a clear spectroscopic signature for identification and quantification purposes [13] [8].

The anomeric configuration directly influences the molecular stability profile of each isomer. Alpha-arbutin demonstrates superior stability characteristics, exhibiting resistance to light exposure and thermal degradation [11] [14]. This enhanced stability stems from the axial hydroxyl configuration, which provides greater protection against hydrolytic and oxidative processes [1] [11]. The alpha anomeric form shows minimal degradation under standard storage conditions and maintains its integrity across a broader range of environmental conditions [15].

Beta-arbutin, conversely, exhibits greater susceptibility to environmental degradation factors [7] [11]. The equatorial hydroxyl positioning facilitates easier access for hydrolytic enzymes and chemical degradation pathways [16] [13]. This increased vulnerability necessitates more stringent storage requirements and limits its applicability in certain formulation contexts [11].

The anomeric configuration also determines the glycosidic bond hydrolysis kinetics. Alpha-arbutin demonstrates slower hydrolysis rates due to the axial hydroxyl configuration, which presents steric hindrance to enzymatic cleavage [3] [9]. Beta-arbutin undergoes more rapid hydrolysis, reflecting the greater accessibility of the equatorial hydroxyl group to enzymatic attack [9] [17].

Comparison with Hydroquinone

The structural relationship between arbutin isomers and hydroquinone provides fundamental insights into the glycosylation strategy for modulating the biological and toxicological properties of phenolic compounds [1] [18] [19].

Hydroquinone, with the molecular formula C₆H₆O₂ and molecular weight of 110.11 g/mol, represents the aglycone core structure present in both arbutin isomers [20] [21] [22]. The compound consists of a benzene ring bearing two hydroxyl groups in para positions, creating a 1,4-dihydroxybenzene configuration [20] [22]. This simple phenolic structure serves as the foundation for the more complex glycosylated derivatives [19].

Both alpha-arbutin and beta-arbutin possess the molecular formula C₁₂H₁₆O₇ with a molecular weight of 272.25 g/mol, representing exactly 2.47 times the molecular weight of hydroquinone [1] [7]. This weight increase reflects the addition of a complete glucose moiety (C₆H₁₂O₆ with the loss of one water molecule during glycosidic bond formation) [19].

The glycosylation process fundamentally alters the physicochemical properties compared to the parent hydroquinone structure. While hydroquinone exhibits significant melanocytotoxicity and causes cellular damage at therapeutic concentrations, both arbutin isomers demonstrate markedly reduced cytotoxicity [2] [13]. This safety improvement results from the glucose moiety acting as a protective group that modulates the release and bioavailability of the active hydroquinone component [9] [19].

Hydroquinone presents considerable stability challenges, readily undergoing oxidation to form quinone derivatives and dark-colored polymeric products [20] [21]. The free phenolic hydroxyl groups are highly susceptible to oxidative processes, particularly in the presence of light, air, and elevated temperatures [20] [22]. In contrast, the glycosylated arbutin forms exhibit enhanced stability profiles, with the glucose moiety providing protective effects against oxidative degradation [1] [7].

The regulatory status comparison reveals significant differences between hydroquinone and the arbutin isomers. Hydroquinone faces extensive regulatory restrictions and has been banned or severely limited in many countries due to safety concerns, including exogenous ochronosis and cellular toxicity [20] [23]. Both alpha-arbutin and beta-arbutin maintain approved status for cosmetic applications, reflecting their improved safety profiles and reduced adverse effect potential [15].

The mechanism of action differs substantially between hydroquinone and the arbutin derivatives. Hydroquinone acts directly as a tyrosinase substrate and inhibitor, providing immediate but harsh effects on melanocyte function [20] [24]. Arbutin isomers function through a controlled release mechanism, gradually liberating hydroquinone through enzymatic or chemical hydrolysis, resulting in sustained but gentler inhibitory effects [9] [19].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship analysis of arbutin isomers reveals critical molecular determinants that govern their tyrosinase inhibitory potency and selectivity [9] [25] [26].

The glucose moiety serves as a crucial pharmacomodulating group that controls the bioavailability and release kinetics of the active hydroquinone component [3] [9]. The glycosidic linkage functions as a prodrug mechanism, requiring enzymatic or chemical hydrolysis to liberate the pharmacologically active aglycone [19] [17]. This controlled release system provides sustained inhibitory effects while minimizing acute toxicity associated with free hydroquinone exposure [9].

The anomeric configuration represents the primary structural determinant of differential biological activity between alpha-arbutin and beta-arbutin [3] [9]. Beta-arbutin demonstrates superior tyrosinase binding affinity, with IC₅₀ values of 0.9 mM for monophenolase activity and 0.7 mM for diphenolase activity [9]. Alpha-arbutin exhibits significantly weaker inhibitory potency, with IC₅₀ values of 8.0 mM and 8.87 mM for the respective enzymatic activities [9].

The substrate affinity differences reflect the anomeric configuration effects on enzyme recognition. Beta-arbutin shows a Michaelis constant (Km) of 3.0 mM, indicating higher substrate affinity compared to alpha-arbutin's Km value of 6.5 mM [9]. This two-fold difference in substrate affinity directly correlates with the observed potency differences between the isomers [9].

The hydroquinone core structure remains essential for tyrosinase recognition and inhibition across both isomers [9] [27]. The para-dihydroxybenzene moiety provides the fundamental pharmacophore required for enzyme binding, mimicking the natural substrate L-tyrosine structure [27] [28]. Modifications to this core structure typically result in complete loss of tyrosinase inhibitory activity [28].

The hydroxyl groups on the glucose moiety contribute significantly to the overall pharmacological profile through multiple mechanisms [3]. These groups enhance water solubility, facilitate hydrogen bonding interactions with enzyme active sites, and provide additional stability against oxidative degradation [1] [7]. The four glucose hydroxyl groups create a more hydrophilic molecular environment that influences distribution and cellular uptake characteristics [3].

The glycosidic linkage position at the para-hydroxyl group of hydroquinone represents an optimal attachment point for maintaining biological activity [9] [19]. Alternative linkage positions, such as ortho or meta configurations, typically result in diminished or abolished tyrosinase inhibitory effects [28]. The para position preserves the essential electronic and steric requirements for enzyme recognition while providing the glycosylation benefits [19].

Competitive inhibition kinetics characterize both arbutin isomers, indicating direct competition with natural substrates for the enzyme active site [9] [26]. This mechanism supports the structural similarity between arbutin derivatives and endogenous tyrosinase substrates, particularly L-tyrosine and L-DOPA [9] [26].

The overall molecular size increase compared to hydroquinone introduces important steric considerations for enzyme-substrate interactions [3] [9]. While the glucose moiety provides beneficial pharmacokinetic modifications, it also creates potential binding constraints that may limit optimal enzyme active site occupancy [26]. This size-activity relationship explains the generally lower intrinsic potency of arbutin derivatives compared to the smaller hydroquinone molecule [9].

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant